4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Descripción
Systematic IUPAC Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic chemistry, designating it as 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. The IUPAC name reflects the precise positioning of substituents on the bicyclic framework, with the chlorine atom located at position 4, the iodine atom at position 5, and the methyl group attached to the nitrogen atom at position 7 of the pyrrolopyrimidine system. The "7H" designation indicates that the hydrogen atom is specifically positioned on the nitrogen at position 7, which has been replaced by the methyl substituent in this derivative.
The molecular formula for this compound is established as C₇H₅ClIN₃, reflecting the presence of seven carbon atoms, five hydrogen atoms, one chlorine atom, one iodine atom, and three nitrogen atoms. The molecular weight is consistently reported as 293.49 daltons across multiple authoritative chemical databases. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CN1C=C(I)C2=C(Cl)N=CN=C21, which provides a linear encoding of the molecular connectivity.
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅ClIN₃ | |
| Molecular Weight | 293.49 g/mol | |
| IUPAC Name | This compound | |
| SMILES Notation | CN1C=C(I)C2=C(Cl)N=CN=C21 |
The International Chemical Identifier representation provides additional structural specificity through the InChI string: 1S/C7H5ClIN3/c1-12-2-4(9)5-6(8)10-3-11-7(5)12/h2-3H,1H3. This systematic encoding captures the complete molecular connectivity and stereochemical information necessary for unambiguous identification. The corresponding InChI Key, CCVSDXKTRGSGEN-UHFFFAOYSA-N, serves as a condensed hash representation that facilitates database searches and cross-referencing across different chemical information systems.
Alternative Naming Conventions and Historical Terminology
CAS Registry Number and Molecular Identifier Databases
The Chemical Abstracts Service Registry Number for this compound is definitively established as 833481-37-1, representing the primary identification number used across major chemical databases and commercial suppliers. This CAS Registry Number serves as the universal identifier for regulatory, commercial, and scientific purposes, ensuring consistent identification across different international chemical information systems and regulatory frameworks.
The Molecular Design Limited number, designated as MFCD09909359, provides an additional standardized identifier used primarily in chemical inventory management and structural database systems. This MDL number facilitates cross-referencing between different chemical information platforms and enables efficient searching within specialized chemical databases used by pharmaceutical and chemical companies. The MDL numbering system complements the CAS Registry system by providing alternative indexing methods that support different database architectures and search algorithms.
Table 3: Molecular Identifier Database Entries
| Database System | Identifier | Reference |
|---|---|---|
| CAS Registry Number | 833481-37-1 | |
| MDL Number | MFCD09909359 | |
| PubChem Substance ID | 329791712 | |
| UNSPSC Code | 12352200 |
PubChem, maintained by the National Center for Biotechnology Information, assigns the Substance ID 329791712 to this compound, facilitating integration with biological and pharmacological databases. The United Nations Standard Products and Services Code designation of 12352200 places this compound within the broader category of organic fine chemicals, supporting international trade classification and regulatory compliance requirements. These multiple identifier systems work together to create a comprehensive indexing framework that supports diverse applications ranging from academic research to commercial chemical transactions and regulatory oversight activities.
Propiedades
IUPAC Name |
4-chloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-2-4(9)5-6(8)10-3-11-7(5)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVSDXKTRGSGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CN=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655010 | |
| Record name | 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833481-37-1 | |
| Record name | 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Electrophilic Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
A commonly reported method involves the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-iodosuccinimide (NIS) as the iodine source:
-
- Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dry N,N-dimethylformamide (DMF).
- Cool the solution to 0 °C and add NIS slowly (approximately 1.1 equivalents).
- Stir the reaction mixture at room temperature overnight to ensure complete iodination at the 5-position.
- Quench the reaction with saturated sodium thiosulfate solution to remove excess iodine species.
- Filter, wash with water, and dry under vacuum to obtain the product.
Yields: Typically moderate to high yields are reported, with purity suitable for further synthetic steps.
Notes: The reaction requires careful temperature control to avoid side reactions such as over-iodination or decomposition. The use of DMF as solvent ensures good solubility of starting materials and reagents.
Methylation at the 7-Position
The introduction of the methyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine ring can be achieved by methylation of the corresponding 7H-pyrrolo[2,3-d]pyrimidin-4-amine precursor:
-
- Dissolve 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in dry DMF.
- Add methyl iodide (approximately 1.05 equivalents) and anhydrous potassium carbonate (about 2 equivalents) as the base.
- Stir the mixture at room temperature or slightly elevated temperature for around 8 hours.
- Evaporate the solvent, extract with dichloromethane, wash with water, dry over anhydrous sodium sulfate, and evaporate to obtain the methylated product.
Yield: Approximately 50% yield reported under these conditions.
Mechanistic Insight: The base deprotonates the nitrogen at the 7-position, enabling nucleophilic substitution by methyl iodide.
Microwave-Assisted Synthesis
Recent advances have demonstrated the use of microwave irradiation to accelerate the synthesis of substituted pyrrolo[2,3-d]pyrimidines, including halogenated and methylated derivatives:
Applications: Microwave-assisted methods have been applied to prepare 4-chloro-7-methyl derivatives and further functionalize the 5-position with iodine or other substituents.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Iodination at C-5 | N-Iodosuccinimide (1.1 eq) | DMF | 0 °C to RT | Overnight | High | Quench with Na2S2O3 to remove iodine |
| Methylation at C-7 | Methyl iodide (1.05 eq), K2CO3 (2 eq) | Dry DMF | RT to 50 °C | 8 hours | ~50 | Base-promoted nucleophilic substitution |
| Microwave-Assisted Steps | Cyclization and substitution under microwave | Various (e.g., CHCl3) | 100–150 °C (microwave) | 30 min | 70–90 | Accelerated synthesis, improved yields |
Challenges and Considerations
Selectivity: Maintaining selectivity for iodination at the 5-position without affecting the 4-chloro substituent is critical. The use of NIS under controlled conditions helps achieve this.
Solubility: The compound's insolubility in water necessitates organic solvents like DMF or dichloromethane for most steps.
Deiodination Side Reactions: In amination reactions, the 5-iodo substituent can be labile, leading to deiodination side products under certain conditions, especially in aqueous acidic media.
Steric and Electronic Effects: Substituents on the pyrrolo[2,3-d]pyrimidine ring can influence reaction rates and yields, particularly in cross-coupling and substitution reactions.
Summary of Key Research Findings
Electrophilic iodination with NIS in DMF at low temperature is an effective method to introduce iodine at the 5-position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Methylation at the 7-position can be achieved via methyl iodide and potassium carbonate in dry DMF, yielding 4-chloro-5-iodo-7-methyl derivatives in moderate yields.
Microwave-assisted synthesis offers a rapid and efficient alternative for constructing substituted pyrrolo[2,3-d]pyrimidines, enhancing overall synthetic efficiency.
Amination of 4-chloro-5-iodo derivatives is challenging due to possible deiodination; reaction media and conditions must be carefully optimized.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed: The major products formed from these reactions include various halogenated derivatives, oxidized forms, and reduced analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile building block for the synthesis of more complex molecules. Its halogenated positions make it suitable for cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to naturally occurring nucleotides allows it to interact with biological macromolecules, making it a valuable tool in drug discovery.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It has been investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is also used in the development of new materials, such as organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for applications in electronic devices and energy storage systems.
Mecanismo De Acción
The mechanism by which 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system being studied.
Comparación Con Compuestos Similares
Substituent Variations on the Pyrrolo[2,3-d]Pyrimidine Core
The following table highlights key structural and functional differences between the target compound and analogs:
Physicochemical Properties
- Solubility and Stability: The methyl group at position 7 enhances lipid solubility compared to non-methylated analogs (e.g., 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine). However, iodine’s size may reduce aqueous solubility, necessitating formulation adjustments for biomedical use .
- Thermal Stability : Halogenated pyrrolo[2,3-d]pyrimidines generally exhibit moderate thermal stability. The target compound’s decomposition temperature is uncharacterized but likely lower than dichloro derivatives due to iodine’s weaker C-I bond .
Key Research Findings
Synthetic Versatility: The target compound’s iodine enables efficient coupling reactions, as seen in the synthesis of 7-alkyl-6-amino derivatives via copper catalysis .
Safety Considerations : GHS hazard codes (H315, H319) highlight the need for stringent handling protocols compared to less halogenated analogs .
Actividad Biológica
4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₆H₃ClIN₃
- Molecular Weight : 279.47 g/mol
- Melting Point : 179-183 °C
- Density : 2.3 g/cm³
- Water Solubility : Insoluble in water
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on forming the pyrrolopyrimidine core, followed by halogenation to introduce chlorine and iodine substituents. The presence of these halogens significantly influences the compound's biological activity by enhancing its interaction with various molecular targets.
The compound interacts with specific enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, which is crucial for its therapeutic applications.
Inhibition Studies
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit selective inhibition against several receptor tyrosine kinases, including:
- Colony-Stimulating Factor 1 Receptor (CSF1R) : The compound showed subnanomolar enzymatic inhibition of CSF1R, indicating strong potential for treating disorders related to macrophage function .
Cytotoxicity and Anticancer Activity
A series of studies assessed the cytotoxic effects of related compounds against various cancer cell lines:
- Compound Activity : In vitro studies revealed that some derivatives exhibited IC₅₀ values ranging from 29 to 59 µM against different cancer cell lines, with notable activity against EGFR and CDK2 enzymes .
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5k | HepG2 | 40 |
| 5h | MDA-MB-231 | 50 |
| 5e | HeLa | 55 |
These findings suggest that these compounds could induce apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Case Study 1: CSF1R Inhibition
A study focused on the SAR of pyrrolo[2,3-d]pyrimidines indicated that modifications to the nitrogen atoms influenced CSF1R activity significantly. The most potent inhibitors were characterized by specific structural elements that enhanced selectivity toward CSF1R over other kinases such as EGFR .
Case Study 2: Anticancer Activity in HepG2 Cells
Research on compound 5k demonstrated its ability to induce cell cycle arrest and apoptosis in HepG2 cells. The study measured levels of pro-apoptotic and anti-apoptotic proteins to elucidate the mechanism of action, revealing that treatment with this compound led to a significant increase in caspase-3 and Bax levels while decreasing Bcl-2 activity .
Q & A
Q. What are the recommended synthetic routes for 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with iodine-containing reagents under acidic conditions. For example:
- Step 1 : Dissolve 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.3 mmol) in isopropanol, add 3 drops of conc. HCl, and heat under reflux for 12–48 hours .
- Step 2 : Introduce iodine (e.g., using N-iodosuccinimide) in a polar solvent like DMF at 80°C for regioselective iodination at the 5-position.
Optimization : Adjust reaction time (12–48 hours), solvent polarity, and stoichiometry of iodine sources to improve yields (reported ranges: 16–94% for analogous reactions) .
Q. How can researchers characterize the purity and structural identity of this compound?
Key analytical methods include:
- NMR Spectroscopy : Confirm the presence of the iodinated position (e.g., δ 7.23 ppm for H-6 in DMSO-d₆) and methyl group (δ 3.62 ppm for CH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z values with theoretical calculations (e.g., [M+H]⁺ for C₈H₇ClIN₃: ~300.92) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the primary biochemical applications of this compound in drug discovery?
This pyrrolo[2,3-d]pyrimidine derivative serves as a kinase inhibitor scaffold. Its halogenated structure enhances binding to ATP pockets of kinases like EGFR and CDK2. Applications include:
- Kinase Inhibition Studies : Test inhibitory activity (IC₅₀) via enzymatic assays using recombinant kinases .
- Prodrug Development : Modify the 4-chloro group for selective substitution with amines or alkoxy groups to optimize pharmacokinetics .
Advanced Research Questions
Q. How does the 5-iodo substitution influence the compound’s reactivity in cross-coupling reactions compared to chloro or ethyl analogs?
The 5-iodo group enhances reactivity in Suzuki-Miyaura couplings due to its higher leaving-group ability compared to chloro or ethyl substituents. For example:
- Pd-Catalyzed Coupling : React with arylboronic acids (1.2 equiv) in THF/H₂O (3:1) at 80°C to form biaryl derivatives. Yields for iodinated analogs are ~20% higher than chloro-substituted counterparts .
- Selectivity : The bulky iodine atom may sterically hinder reactions at the 4-position, favoring selective modifications at the 5-position .
Q. What strategies resolve contradictions in reported kinase inhibition data for pyrrolo[2,3-d]pyrimidine derivatives?
Discrepancies in IC₅₀ values often arise from assay conditions or structural variations. Mitigation strategies include:
- Standardized Assays : Use consistent ATP concentrations (e.g., 10 µM) and kinase isoforms (e.g., EGFR L858R mutant) .
- Structural Validation : Compare crystallographic data (e.g., X-ray structures of kinase-inhibitor complexes) to confirm binding modes .
- Control Experiments : Test analogs (e.g., 5-methyl or 5-bromo derivatives) to isolate electronic vs. steric effects .
Q. How can computational methods predict viable synthetic pathways for novel derivatives?
Quantum Chemical Calculations (e.g., DFT) and retrosynthetic algorithms are employed:
- Reaction Feasibility : Calculate activation energies for iodination or substitution steps using Gaussian09 with B3LYP/6-31G* basis sets .
- Retrosynthesis Tools : Platforms like Pistachio or Reaxys prioritize routes based on precursor availability and step economy (e.g., one-step vs. multi-step synthesis) .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Key issues include:
- Side Reactions : Competing substitutions at the 4-chloro or 7-methyl positions during iodination.
- Mitigation : Use flow chemistry with controlled residence times (e.g., 30 minutes at 100°C) to minimize byproducts .
- Yield Optimization : Screen catalysts (e.g., Pd(PPh₃)₄ vs. Xantphos-Pd) for cross-coupling steps .
Q. How do steric and electronic effects of the 7-methyl group impact biological activity?
The 7-methyl group:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
